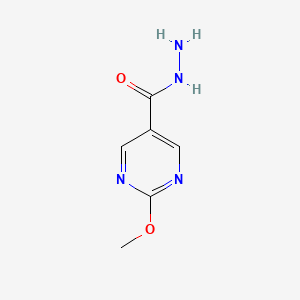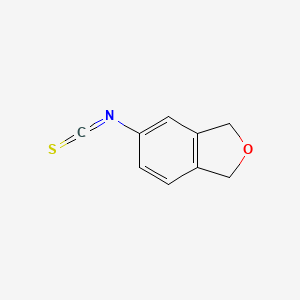
5-Isothiocyanato-1,3-dihydroisobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isothiocyanato-1,3-dihydroisobenzofuran is a chemical compound characterized by the presence of an isothiocyanate group attached to a dihydroisobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-1,3-dihydroisobenzofuran typically involves the reaction of 1,3-dihydroisobenzofuran with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the isothiocyanate group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reaction with amines can yield thiourea derivatives, while reaction with alcohols can produce thiocarbamate esters.
Scientific Research Applications
5-Isothiocyanato-1,3-dihydroisobenzofuran has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-1,3-dihydroisobenzofuran involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroisobenzofuran: Lacks the isothiocyanate group but shares the core structure.
Isothiocyanatobenzene: Contains the isothiocyanate group but lacks the dihydroisobenzofuran ring.
Uniqueness
5-Isothiocyanato-1,3-dihydroisobenzofuran is unique due to the combination of the isothiocyanate group and the dihydroisobenzofuran ring. This structural feature imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
5-isothiocyanato-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C9H7NOS/c12-6-10-9-2-1-7-4-11-5-8(7)3-9/h1-3H,4-5H2 |
InChI Key |
WHQABXJXDADOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
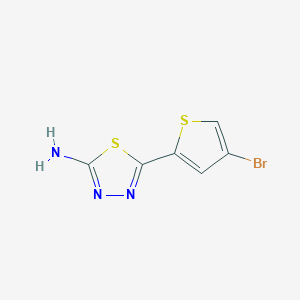
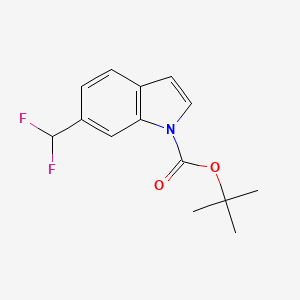

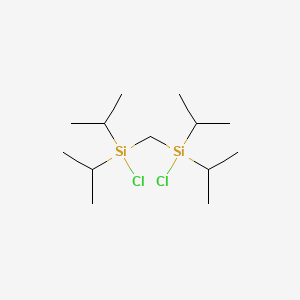

![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
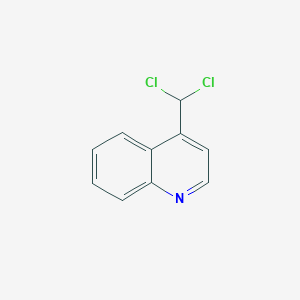
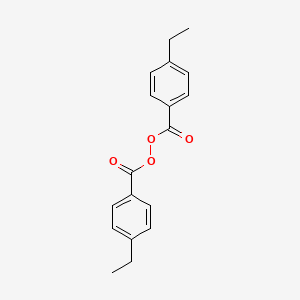
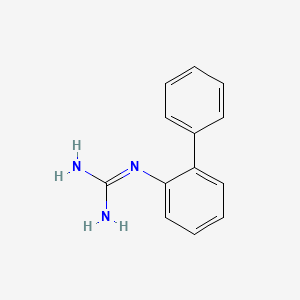
![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
